molecular formula C20H18N2OS2 B2804783 2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 923404-33-5

2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide

Katalognummer: B2804783
CAS-Nummer: 923404-33-5
Molekulargewicht: 366.5
InChI-Schlüssel: PVRRGIANRXERGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is a sulfur-containing heterocyclic compound featuring a dihydronaphthothiazole core linked to a benzylthio-substituted acetamide moiety. The dihydronaphthothiazole scaffold imparts unique steric and electronic properties, distinguishing it from simpler thiadiazole or benzothiazole derivatives.

Eigenschaften

IUPAC Name

2-benzylsulfanyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c23-18(13-24-12-14-6-2-1-3-7-14)21-20-22-19-16-9-5-4-8-15(16)10-11-17(19)25-20/h1-9H,10-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRRGIANRXERGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(Benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on anticancer, antimicrobial, and anticonvulsant activities, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzylthio group and a naphtho[1,2-d]thiazole moiety, which are crucial for its biological activity. The molecular formula is C17H16N2OSC_{17}H_{16}N_{2}OS, and it has a molecular weight of 320.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide. For instance:

  • Case Study : A series of benzothiazole derivatives were tested against various cancer cell lines using MTS cytotoxicity assays. Compounds demonstrated significant inhibition of cell proliferation in lung cancer cell lines A549 and HCC827, with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .
  • Mechanism of Action : The proposed mechanism involves intercalation into DNA, disrupting replication processes and leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research Findings : In vitro studies showed that derivatives with similar structural features exhibited activity against both Gram-positive and Gram-negative bacteria. Notably, compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli using broth microdilution methods .
  • Table of Antimicrobial Activity :
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus25 µg/mL
2Escherichia coli50 µg/mL

Anticonvulsant Activity

The anticonvulsant potential of compounds related to 2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide has been explored:

  • Study Overview : Research indicated that N-benzyl derivatives exhibited significant protection against maximal electroshock (MES)-induced seizures in rodent models. For example, one derivative showed an ED50 value comparable to phenobarbital .
  • Importance of Substituents : The presence of specific functional groups was found to enhance anticonvulsant activity, suggesting that structural modifications could optimize therapeutic effects .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from thiazole and naphthalene structures. For instance, a related study synthesized benzothiazole derivatives and evaluated their antimicrobial properties against various bacterial and fungal strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against E. coli and 6.25 μg/mL against P. aeruginosa .

Key Findings:

  • Compounds Tested : Various benzothiazole derivatives.
  • Target Microorganisms : Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • MIC Values : Notable values include 12.5 μg/mL for S. aureus and 3.125 μg/mL for E. coli.

These findings suggest that derivatives of 2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide could be explored further as potential antimicrobial agents.

Antioxidant Properties

The antioxidant capabilities of thiazole derivatives have also been investigated. A study focusing on related compounds demonstrated significant antioxidant activities, which are essential for combating oxidative stress-related diseases . The ability to scavenge free radicals is crucial for developing therapeutic agents aimed at conditions such as cancer and neurodegenerative diseases.

Key Findings:

  • Mechanism : Compounds were shown to scavenge free radicals effectively.
  • Potential Applications : Development of antioxidant therapies for oxidative stress-related conditions.

Therapeutic Uses

The structural characteristics of 2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide suggest potential applications in treating skin disorders due to its anti-tyrosinase activity. Compounds with similar structures have been shown to inhibit tyrosinase, an enzyme involved in melanin production, making them candidates for treating hyperpigmentation disorders .

Case Study:

In a study investigating anti-melanogenic effects, compounds derived from thiazole structures demonstrated potent inhibition against mushroom tyrosinase, surpassing traditional agents like kojic acid in efficacy .

Summary Table of Applications

ApplicationRelated CompoundsKey Findings
Antimicrobial ActivityBenzothiazole derivativesSignificant activity against S. aureus and E. coli with low MIC values
Antioxidant PropertiesThiazole derivativesEffective scavenging of free radicals
Therapeutic UsesAnti-tyrosinase compoundsPotent inhibition of tyrosinase; potential for skin hyperpigmentation treatments

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The dihydronaphthothiazole core (as in the target compound) provides a fused bicyclic system, enhancing π-π stacking and hydrophobic interactions compared to monocyclic thiadiazoles .
  • Substituents like benzylthio or chloro groups influence electronic properties, while methoxy or phenoxy groups modulate solubility and steric bulk .

Physicochemical Properties

Melting points, yields, and solubility vary significantly based on substituents:

Compound Melting Point (°C) Synthesis Yield (%) Molecular Formula
Target Compound Not reported Not reported Not explicitly provided
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 133–135 88 C₂₂H₂₄N₃O₂S₂
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (BD764885) Not reported Not reported C₂₁H₂₀N₂O₃S
2-Chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide Not reported Not reported C₁₃H₁₁ClN₂OS

Key Observations :

  • Thiadiazole derivatives (e.g., 5h) generally exhibit moderate to high synthetic yields (68–88%) and melting points (132–170°C), suggesting stable crystalline forms .
  • Methoxy-substituted dihydronaphthothiazoles (e.g., BD764885) likely have improved solubility due to polar substituents, though experimental data are lacking .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves sequential coupling of the naphthothiazole core with benzylthio and acetamide moieties. Key steps include:

  • Thioether formation : Reacting 4,5-dihydronaphthothiazol-2-amine with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thioether intermediate with activated carboxylic acid derivatives .
  • Optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for deprotection steps) significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the naphthothiazole core and benzylthio substitution (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₈N₂OS₂) with <3 ppm mass error .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between thiazole and naphthalene rings) .

Q. How can researchers confirm the compound’s stability under standard laboratory storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation products using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values using identical cell lines (e.g., HepG2 vs. MCF-7) and control compounds (e.g., doxorubicin) .
  • Structural Analog Analysis : Test derivatives (e.g., replacing benzylthio with methylthio) to isolate pharmacophoric groups responsible for activity variations .
  • Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) and apply statistical tools (ANOVA) to identify outliers .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR). Key parameters:
  • Grid Box : Centered on ATP-binding pocket (20 ų).
  • Scoring Function : MM-GBSA for binding affinity estimation .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. What experimental designs validate structure-activity relationships (SAR) for naphthothiazole derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with variations in:
  • Benzylthio substituents : Electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups .
  • Acetamide linkers : Replace with sulfonamide or urea moieties .
  • Biological Testing : Compare IC₅₀ values across analogs in dose-response assays (Table 1).

Table 1 : SAR of Select Analogs

CompoundR Group (Benzylthio)IC₅₀ (μM, EGFR Kinase)
Parent Compound-H0.45 ± 0.02
4-Nitrobenzylthio Analog-NO₂0.12 ± 0.01
4-Methoxybenzylthio Analog-OCH₃1.20 ± 0.10
Data sourced from

Q. How can researchers troubleshoot low yields in large-scale synthesis?

  • Methodological Answer :

  • Side Reaction Mitigation : Monitor intermediates via TLC (silica GF₂₅₄, chloroform/methanol 9:1) to detect byproducts like overoxidized sulfones .
  • Scale-Up Adjustments : Replace batch reactors with flow chemistry setups to improve heat/mass transfer .

Q. What in vivo models are appropriate for validating antitumor efficacy?

  • Methodological Answer :

  • Xenograft Models : Administer 10–50 mg/kg/day (oral or i.p.) in BALB/c nude mice implanted with HT-29 colon carcinoma. Measure tumor volume weekly for 4 weeks .
  • Pharmacokinetics : Use LC-MS/MS to quantify plasma concentrations and calculate AUC₀–24 .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., degassing solvents for Pd-mediated steps) to ensure inter-lab consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.